molecular formula C12H17N3O B14088032 N-[4-(4-methylpiperazin-1-yl)phenyl]formamide

N-[4-(4-methylpiperazin-1-yl)phenyl]formamide

Cat. No.: B14088032
M. Wt: 219.28 g/mol
InChI Key: BXPYYGBAKBBPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylpiperazin-1-yl)phenyl]formamide is an organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]formamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-(4-methylpiperazin-1-yl)aniline+formic acidThis compound\text{4-(4-methylpiperazin-1-yl)aniline} + \text{formic acid} \rightarrow \text{this compound} 4-(4-methylpiperazin-1-yl)aniline+formic acid→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]formamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a formamide group.

    4-(4-methylpiperazin-1-yl)methylbenzoic acid: Contains a carboxylic acid group instead of a formamide group.

    N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: A more complex structure with additional aromatic rings.

Uniqueness

N-[4-(4-methylpiperazin-1-yl)phenyl]formamide is unique due to its specific formamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]formamide

InChI

InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12-4-2-11(3-5-12)13-10-16/h2-5,10H,6-9H2,1H3,(H,13,16)

InChI Key

BXPYYGBAKBBPFK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.